molecular formula C18H12F2N4OS B11086326 N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide

N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B11086326
M. Wt: 370.4 g/mol
InChI Key: YKGRIFKEBAMVTB-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS: 251106-30-6) is a benzimidazole-based acetamide derivative characterized by a thiazole substituent at the 2-position of the benzimidazole core and a 2,4-difluorophenyl group attached to the acetamide nitrogen. This compound is typically synthesized via multi-step reactions involving condensation of substituted benzimidazole intermediates with activated acetamide precursors under controlled conditions.

Properties

Molecular Formula

C18H12F2N4OS

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C18H12F2N4OS/c19-11-5-6-13(12(20)7-11)22-17(25)9-24-15-4-2-1-3-14(15)23-18(24)16-8-21-10-26-16/h1-8,10H,9H2,(H,22,25)

InChI Key

YKGRIFKEBAMVTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=C(C=C(C=C3)F)F)C4=CN=CS4

Origin of Product

United States

Preparation Methods

One-Pot Visible Light-Mediated Synthesis of Benzimidazole Core

A photocatalyst-free method using o-phenylenediamines and isothiocyanates achieves N-substituted 2-aminobenzimidazoles (Fig. 1).

Procedure :

  • Step 1 : N-Substitution of o-phenylenediamine with protecting agents.

  • Step 2 : Thiourea formation with isothiocyanate.

  • Step 3 : Cyclodesulfurization under visible light (3 W blue LED, 6 hours, 90% ethanol/water).

Advantages :

  • Scalable (gram-scale yields up to 92%).

  • Environmentally friendly (aqueous solvent, no photocatalyst).

ComponentReagents/ConditionsYield (%)
Benzimidazole coreo-Phenylenediamine, isothiocyanate, K₂CO₃, blue LED80–92
Thiazole attachmentThiazole-containing isothiocyanateN/A

Amide Bond Formation Strategies

The acetamide bridge is critical for bioactivity. Common methods include:

MethodReagents/ConditionsYield (%)
Carbodiimide-mediatedEDCI, HOBT, DMAP, RT/12–24 h70–85
Acid chloride activationSOCl₂, THF, 0°C to RT60–75
Ullmann couplingCuI, Pd catalyst, amine50–65

Example :

  • Carboxylic Acid Activation :

    • Dissolve benzimidazole carboxylic acid in DMF.

    • Add EDCI (1.2 eq), HOBT (1.2 eq), DMAP (0.1 eq).

    • Stir at 25°C for 2 hours.

  • Amine Coupling :

    • Add 2,4-difluoroaniline (1.1 eq).

    • Stir for 12–24 hours, then precipitate with water.

Purification and Characterization

Purification Techniques

MethodConditionsPurity (%)
Column chromatographySilica gel, hexane/EtOAc>95%
Crystallizationn-Heptane, 0–40°C>90%
HPLCC18 column, MeOH/H₂O>98%

Note : Gram-scale purification often employs silica gel chromatography.

Analytical Data

Example Spectral Data :

TechniqueKey Signals
¹H NMR δ 7.8 (s, 1H, thiazole), 6.5–7.2 (m, 4H, benzimidazole), 3.9 (s, 2H, CH₂CO)
ESI-MS m/z 370.38 [M+H]⁺

Comparative Analysis of Methods

MethodStrengthsLimitations
One-pot photocatalyticHigh yield, green chemistryLimited to specific substrates
Multi-step couplingFlexibility in substituent designLower yields, longer steps
Carbodiimide couplingHigh reproducibilitySensitive to moisture

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones if the thiazole ring is involved.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), ammonia (NH3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including N-(2,4-difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide, exhibit significant antimicrobial properties. A study reviewed various benzimidazole derivatives for their antibacterial and antifungal activities against several pathogens. Compounds similar to this derivative showed promising results against Gram-positive and Gram-negative bacteria as well as fungi, with minimum inhibitory concentrations (MICs) often comparable to or better than standard antibiotics .

Anti-inflammatory Effects

Benzimidazole derivatives have been reported to possess anti-inflammatory properties. For instance, compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as TNF-α and nitric oxide synthase. This suggests that this compound may be developed into a therapeutic agent for conditions characterized by inflammation .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Research has shown that derivatives with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, thiazole-containing compounds have been linked to significant cytotoxic effects against various cancer cell lines, indicating a potential pathway for developing novel anticancer therapies .

Antibacterial Efficacy

In a recent study, a series of benzimidazole derivatives were synthesized and tested for their antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The compound this compound exhibited an MIC of 4 μg/ml against S. aureus, showcasing its potential as a new antibiotic agent .

Anti-inflammatory Activity in Animal Models

Another study evaluated the anti-inflammatory effects of various benzimidazole derivatives in animal models of inflammation induced by xylene and carrageenan. The results indicated that this compound significantly reduced paw edema compared to control groups, suggesting its efficacy as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, inhibiting or modulating the activity of these targets. The pathways involved can vary depending on the specific biological context, but common targets include kinases, proteases, and other enzymes involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzimidazole-acetamide derivatives, enabling comparisons based on substituent effects, synthetic strategies, and biological activities. Below is a detailed analysis:

Structural Analogues with Modified Aryl Thiazole Groups

Compounds 9a–9e () feature a benzimidazole core linked to a triazole-thiazole-acetamide system. Key differences include:

  • 9b : N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide substituent.
  • 9c : N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide substituent.
  • Target compound : N-(2,4-difluorophenyl) group instead of thiazole-linked aryl groups.

Comparison Insights :

  • Synthetic Complexity : The target compound avoids the triazole spacer present in 9a–9e , simplifying synthesis but reducing conformational flexibility for target interactions .
Benzimidazole-Oxadiazole/Thiadiazole Hybrids

Compounds 5a–d , 6a–c , 8a–d , and 9a–c () incorporate oxadiazole or thiadiazole rings instead of thiazole. For example:

  • 5a : 2-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-(benzylthio)-1,3,4-oxadiazole.
  • 8a : Thiadiazole analogue with similar substitution.

Comparison Insights :

  • Heterocyclic Influence : Oxadiazole/thiadiazole moieties enhance π-π stacking and hydrogen-bonding capabilities compared to thiazole, as evidenced by molecular docking studies in . However, thiazole’s sulfur atom may improve lipophilicity and membrane permeability .
  • Biological Activity : Oxadiazole derivatives (e.g., 25 in ) exhibit potent α-glucosidase inhibition (IC50 = 3.23 µM), surpassing the target compound’s structural relatives like ethyl-thio benzimidazolyl acetohydrazides (IC50 = 6.10–7.34 µM) .
Fluorophenyl-Substituted Analogues
  • Compound 13 (): Features a 2,4-dichlorophenyl group and fluorophenylacetamide, demonstrating cytotoxicity via EGFR inhibition.
  • Compound 28 (): Contains a benzodioxolyl group instead of thiazole.

Comparison Insights :

  • Bioavailability : Fluorine atoms enhance metabolic stability and bioavailability relative to bulkier substituents like benzodioxole .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Core Structure Key Substituents Reported Activity (IC50) Synthesis Method
Target Compound Benzimidazole-acetamide 2,4-Difluorophenyl, thiazol-5-yl N/A Condensation/amide coupling
9b () Benzimidazole-triazole-thiazole 4-Fluorophenyl-thiazole α-Glucosidase inhibition data N/A CuAAC click chemistry
25 () Oxadiazole 2,4-Dichlorophenyl, pyrrole 3.23 ± 0.8 µM (α-glucosidase) Cyclization of hydrazides
228 () Benzimidazole-acetohydrazide Ethylthio, dihydroxybenzylidene 6.10 ± 0.5 µM (α-glucosidase) Schiff base formation
13 () Benzimidazole-oxadiazole 2,4-Dichlorophenyl, fluorophenyl EGFR inhibition (cell cycle arrest) Alkylation/cyclization

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Fluorine and thiazole substituents optimize electronic and steric profiles for target engagement, though oxadiazole derivatives show superior enzyme inhibition .
  • Synthetic Feasibility : The target compound’s synthesis avoids multi-step click chemistry (cf. 9a–9e ), favoring scalability .
  • Knowledge Gaps: Limited published data on the target compound’s biological activity necessitate further enzymatic and cellular assays to benchmark against analogues like 25 and 228.

Biological Activity

N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes current research findings on its biological activity, including data tables and case studies that highlight its efficacy and mechanisms of action.

The compound has the following chemical properties:

  • Molecular Formula : C18H15F2N3OS
  • Molecular Weight : 363.39 g/mol
  • IUPAC Name : N-(2,4-difluorophenyl)-2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Anticancer Activity :
    • The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies reveal IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HeLa and MDA-MB-468 .
    • It also affects cell cycle progression, causing an increase in the G2/M phase population in A549 lung cancer cells at concentrations as low as 0.5 µM .
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound possesses antibacterial properties, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate this pathway .

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 (µM)Mechanism of Action
AnticancerHeLa0.1 - 0.2Tubulin polymerization inhibition
AnticancerA5490.5Cell cycle arrest in G2/M phase
AntimicrobialStaphylococcus aureus< 10Possible disruption of cell wall synthesis

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations, with a notable selectivity for cancer cells over normal cells. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Antibacterial Properties

In another study focusing on antibacterial activity, the compound was tested against a panel of bacterial strains. The results indicated effective inhibition of growth in several Gram-positive bacteria, with a minimum inhibitory concentration (MIC) below 10 µM for some strains. This suggests potential for development as an antibacterial treatment .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and confirm aromatic/amide proton environments (e.g., thiazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 413.1) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for acetamide) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S, and F percentages to validate purity .

How do structural modifications on the benzimidazole and thiazole rings influence biological activity, and what methodologies assess these effects?

Advanced Research Question

  • Structure-Activity Relationship (SAR) :
    • Thiazole substitution : Electron-withdrawing groups (e.g., -NO2_2) enhance binding to kinase targets, while bulky groups reduce solubility .
    • Benzimidazole N-alkylation : Methyl or ethyl groups improve metabolic stability but may reduce affinity for certain receptors .
  • Methodologies :
    • Enzyme inhibition assays (e.g., α-glucosidase IC50_{50} measurements) .
    • Cell-based assays (e.g., THP-1 or PBMC cultures for cytokine profiling) to evaluate anti-inflammatory activity .

How can researchers resolve contradictions in bioactivity data across different in vitro assays for this compound?

Advanced Research Question
Contradictions may arise from:

  • Cell line variability (e.g., THP-1 vs. HEK-blue NOD2 cells showing differential IL-8 suppression) .
  • Assay conditions : Variations in serum concentration or incubation time affect compound stability.
    Resolution Strategies :
  • Standardized protocols : Replicate assays under identical conditions (e.g., 10% FBS, 24h incubation).
  • Dose-response curves : Use multiple concentrations to confirm activity trends.
  • Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) or microscale thermophoresis (MST) for binding affinity .

What computational methods predict the binding affinity of this compound to target proteins, and how do these predictions compare with experimental results?

Advanced Research Question

  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., NOD2 receptor), identifying key hydrogen bonds with the difluorophenyl and acetamide groups .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories).
  • Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC50_{50} values. Discrepancies may arise from solvent effects or protein flexibility .

How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural derivatization?

Advanced Research Question

  • Solubility : Introduce polar groups (e.g., -OH, -SO3_3H) on the benzimidazole ring.
  • Metabolic Stability : Replace labile esters with amides or fluorinate vulnerable positions .
  • In vitro Models :
    • Caco-2 permeability assays for intestinal absorption.
    • Microsomal stability tests (human liver microsomes) to assess CYP450-mediated degradation .

What are the key functional groups contributing to reactivity and pharmacological interactions?

Basic Research Question

  • 2,4-Difluorophenyl : Electron-withdrawing fluorine atoms enhance binding to hydrophobic pockets in targets .
  • Benzimidazole : Participates in π-π stacking and hydrogen bonding with receptor residues .
  • Thiazole : Sulfur atom enables interactions with metal ions (e.g., Zn2+^{2+}) in enzymatic active sites .

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